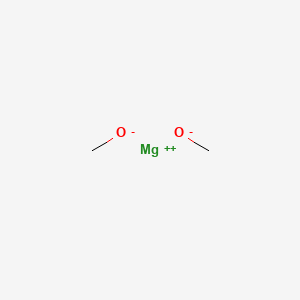

Magnesium methoxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Here are some of its scientific research applications:

Organic synthesis:

- Williamson ether synthesis: Magnesium methoxide is a strong base and can be used as a catalyst in the Williamson ether synthesis, which is a reaction for the preparation of ethers. [Source: Chemistry LibreTexts, "Williamson Ether Synthesis"()]

- Grignard reaction: It can also be used as a precursor to Grignard reagents, which are important reagents in organic synthesis used to form carbon-carbon bonds. [Source: American Chemical Society, "Grignard Reagents"()]

Catalyst:

Magnesium methoxide can act as a catalyst in various organic reactions, such as:

- Polymerization reactions: It can be used as a catalyst for the polymerization of various monomers, including those used in the production of polyesters, polyethers, and polyurethanes. [Source: ScienceDirect, "Magnesium Methoxide-Catalyzed Ring-Opening Polymerization of Cyclic Anhydrides for the Synthesis of Functional Polyesters"()]

- Aldol condensation reactions: It can also be used as a catalyst for aldol condensation reactions, which are important reactions for the formation of carbon-carbon bonds. [Source: The Royal Society of Chemistry, "Aldol condensation"()]

Magnesium methoxide is an organometallic compound with the chemical formula and a molecular weight of 86.37 g/mol. It appears primarily as a white powder or colorless to yellow liquid and is known for its reactivity, particularly with moisture, making it sensitive to air and water. This compound is synthesized through the reaction of solid magnesium with methanol, yielding magnesium methoxide and hydrogen gas as byproducts. The general reaction can be represented as follows:

Magnesium methoxide is utilized in various industrial processes due to its ability to form stable complexes, deposit thin films, and create porous materials .

- Magnesium methoxide is flammable and can ignite upon contact with open flames or sparks.

- It reacts violently with water, releasing flammable methanol and heat.

- Inhalation of methoxide fumes can irritate the respiratory tract.

- Always wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling this compound.

The most common method for synthesizing magnesium methoxide involves the following steps:

- Materials: Solid magnesium (purity >99%) and anhydrous methanol.

- Setup: A reaction apparatus (typically a three-necked flask) is purged with an inert gas (e.g., nitrogen) to eliminate moisture.

- Reaction Initiation: Magnesium pieces are added to the flask followed by excess methanol.

- Heating: The mixture is heated to the boiling point of methanol (~64°C), initiating the reaction that produces magnesium methoxide.

- Completion: The reaction typically takes 1 to 60 hours; completion is indicated by cessation of hydrogen gas evolution.

- Isolation: If solid magnesium methoxide is desired, the solution can be evaporated under reduced pressure .

Magnesium methoxide has diverse applications across various fields:

- Catalysts: It serves as a catalyst in organic synthesis reactions.

- Thin Film Deposition: Used in the semiconductor industry for depositing thin films.

- Porous Materials: Employed in creating porous materials for various industrial applications.

- Crosslinking Agents: Utilized in polymer chemistry for crosslinking processes .

Interaction studies involving magnesium methoxide often focus on its role as a base or catalyst in organic reactions. Its ability to stabilize certain intermediates or alter reaction pathways through complexation has been demonstrated in various studies. For instance, it has shown different reactivity patterns compared to sodium methoxide when used in condensation reactions .

Similar Compounds

Magnesium methoxide shares similarities with several other alkoxides and organometallic compounds. Below are some comparable compounds along with their unique characteristics:

Magnesium methoxide's unique properties stem from its specific structure and reactivity profile compared to these similar compounds, particularly regarding its stability and ability to form complexes in various chemical environments.

Early Discoveries and Synthesis Milestones

The exploration of magnesium methoxide began in earnest during the early 20th century, coinciding with advances in organometallic synthesis. Initial attempts to synthesize magnesium alkoxides focused on reacting elemental magnesium with alcohols under controlled conditions. A breakthrough occurred in 1926, when Jacques Leroy demonstrated magnesium’s essential biological role, indirectly spurring interest in its chemical derivatives [2]. By the mid-20th century, standardized protocols for producing magnesium methoxide emerged, involving the reaction of magnesium metal with methanol in anhydrous environments [3].

Early applications were limited to niche industrial processes, such as catalysis and ceramic precursor synthesis. The compound’s sensitivity to moisture and carbon dioxide necessitated inert atmospheres during synthesis, a challenge that persisted until advancements in glovebox technology in the 1970s [3].

Table 1: Key Properties of Magnesium Methoxide

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 86.37 g/mol | [1] |

| Density (25°C) | 0.816 g/mL | [1] |

| Solubility | Reacts with protic solvents | [3] |

| Crystal System | Cubane-type clusters | [4] [5] |

Theoretical Significance in Metal Alkoxide Research

Structural Insights and Bonding Behavior

Magnesium methoxide’s cubane-like cluster structure, characterized by Mg₄O₄ units, has been a focal point of theoretical studies. Single-crystal X-ray diffraction analyses reveal that these clusters form via μ₃-oxygen bridges, creating a tetrahedral magnesium coordination geometry [4] [5]. This structural motif contrasts with linear alkoxides, offering unique reactivity profiles.

The compound’s fluorolysis—a reaction with hydrogen fluoride—transforms cubane clusters into hexanuclear dicubane units containing μ₄-fluorine atoms. This structural flexibility, observed in Mg₆F₂(OCH₃)₁₀(CH₃OH)₁₄, highlights its adaptability in forming complex coordination polymers [4] [5].

Role in Advancing Alkoxide Chemistry

Magnesium methoxide has served as a model system for understanding solvent effects in alkoxide stability. Studies show that methanol solvation stabilizes the compound by occupying coordination sites, preventing premature decomposition [4]. This insight has informed the design of moisture-resistant alkoxide precursors for industrial catalysts.

Evolution of Magnesium Methoxide Research Paradigms

Shift from Synthesis to Functional Materials

Early research prioritized optimizing synthesis yields and purity, as evidenced by methodologies involving refluxing magnesium with methanol under nitrogen [3]. By the 1990s, focus shifted toward exploiting its reactivity for materials synthesis. For example, its decomposition above 500°C into magnesium oxide (MgO) enabled its use in ceramic thin-film deposition [4] [5].

Interdisciplinary Applications

The compound’s dual functionality as a Lewis acid and base has spurred innovations in:

- Catalysis: Serving as a precursor for Ziegler-Natta catalysts in polymerization.

- Nanomaterials: Templating porous structures via sol-gel processes [4].

- Energy Storage: Investigating its role in magnesium-ion battery electrolytes.

Current Research Trends and Academic Focus Areas

Advanced Characterization Techniques

Recent studies employ solid-state NMR (¹³C, ¹⁹F) and pair distribution function (PDF) analysis to probe local atomic arrangements in magnesium methoxide derivatives [4] [5]. These techniques reveal subtle structural changes during thermal decomposition, such as the loss of solvated methanol molecules at 150°C [5].

Sustainable Synthesis Routes

Efforts to minimize environmental impact have led to:

- Solvent-Free Synthesis: Exploring mechanochemical methods to reduce methanol usage.

- Recyclable Catalysts: Immobilizing magnesium methoxide on mesoporous silica supports.

Table 2: Thermal Decomposition Products

| Temperature Range (°C) | Decomposition Product | Reference |

|---|---|---|

| 90–150 | Loss of solvated methanol | [4] [5] |

| 500–600 | MgO crystallization | [4] [5] |

| >600 | Amorphous MgF₂ formation | [5] |

Computational Modeling

Density functional theory (DFT) simulations now predict reaction pathways for fluorolysis and methanol adduct formation, reducing experimental trial-and-error [4]. These models validate observed structural transitions, such as the cubane-to-dicubane rearrangement during fluorination [5].

Fundamental Principles

The direct synthesis of magnesium methoxide from elemental magnesium and methanol represents the most straightforward and widely employed synthetic approach [1]. This method relies on the direct reaction between magnesium metal and anhydrous methanol under controlled conditions to produce magnesium methoxide with concurrent hydrogen gas evolution [2]. The reaction follows the stoichiometric equation where one mole of magnesium reacts with two moles of methanol to yield one mole of magnesium methoxide and one mole of hydrogen gas [1].

The reaction mechanism involves the initial activation of the magnesium surface through the removal of oxide layers, followed by the direct interaction between the metal surface and methanol molecules [1]. This process occurs through a heterogeneous reaction mechanism where the alcohol molecules adsorb onto the magnesium surface and undergo oxidative addition to form the alkoxide product [2]. The reaction is thermodynamically favored and proceeds with significant heat evolution, requiring careful temperature control to maintain optimal reaction conditions [1].

Experimental Procedures and Conditions

The standard procedure involves the use of high-purity magnesium metal, typically exceeding 99% purity, in various physical forms including blocks, turnings, or ingots [1] [2]. The magnesium is introduced into a reaction vessel containing anhydrous methanol under an inert atmosphere, typically nitrogen or argon [1]. The reaction apparatus consists of a three-necked flask equipped with a reflux condenser, thermometer, gas measurement device, and heating source [1].

The optimal reaction temperature range spans from 50°C to 65°C, with the reaction typically initiated at methanol's boiling point of 64°C [2]. The reaction duration varies from 1 to 60 hours, depending on the magnesium form and surface area available for reaction [1]. The magnesium-to-methanol molar ratio typically ranges from 1:5 to 1:10, with excess methanol ensuring complete conversion and facilitating product dissolution [2].

Pre-treatment of magnesium metal through etching or grinding procedures significantly enhances reaction efficiency by removing oxide layers and increasing surface area [1]. The reaction progress is monitored through hydrogen gas evolution measurement and visual observation of magnesium consumption [2]. Complete reaction is indicated by the cessation of gas evolution and the formation of a clear methanolic solution [1].

Yield and Purity Analysis

The direct synthesis method demonstrates excellent yield characteristics, typically achieving 85-96% conversion efficiency [1] [2]. The high yield is attributed to the favorable thermodynamics of the reaction and the use of excess methanol to drive the reaction to completion [1]. Purity levels range from 92% to 99.99%, depending on the quality of starting materials and the rigor of purification procedures [2].

The primary factors affecting yield include magnesium purity, methanol dryness, reaction temperature, and duration [1]. Impurities in the starting materials, particularly water content in methanol, can significantly reduce both yield and purity through competing hydrolysis reactions [2]. The use of molecular sieves or distillation to ensure anhydrous conditions is critical for achieving optimal results [1].

Advantages and Limitations

The direct synthesis method offers several significant advantages including procedural simplicity, high product purity, and scalability for industrial applications [1] [2]. The method requires minimal specialized equipment and can be performed using standard laboratory glassware [1]. The reaction produces a clean product with minimal by-products, simplifying purification procedures [2].

However, the method also presents certain limitations including relatively long reaction times, heat requirements, and the need for careful moisture exclusion [1]. The reaction generates hydrogen gas, requiring proper ventilation and safety considerations [2]. The heterogeneous nature of the reaction can lead to incomplete conversion if surface passivation occurs [1].

Zinc-Catalyzed Synthesis

Mechanistic Framework

The zinc-catalyzed synthesis of magnesium methoxide represents a significant advancement in synthetic methodology, enabling reaction under mild conditions with enhanced efficiency [3]. This approach utilizes zinc as a catalyst present in solid solution within magnesium metal, typically at concentrations ranging from 0.1% to 5% by weight [3]. The zinc catalyst facilitates the initial activation of the magnesium surface and promotes sustained reaction kinetics even at ambient temperatures [3].

The catalytic mechanism involves the formation of localized galvanic cells where zinc acts as a cathodic site, promoting the dissolution of magnesium and subsequent reaction with methanol [3]. The zinc catalyst remains largely unchanged during the reaction and can be mechanically removed through filtration or sedimentation following reaction completion [3]. This catalytic approach significantly reduces the activation energy required for the reaction and enables operation at temperatures as low as room temperature [3].

Optimized Reaction Conditions

The zinc-catalyzed synthesis operates effectively at temperatures ranging from 20°C to 45°C, representing a substantial improvement over conventional direct synthesis methods [3]. The reaction time typically spans 2 to 24 hours, with faster kinetics observed at elevated temperatures within the specified range [3]. The zinc catalyst concentration of 0.1% to 5% by weight provides optimal balance between reaction rate and catalyst consumption [3].

The reaction setup utilizes standard glassware with provisions for inert atmosphere maintenance and product isolation [3]. The magnesium-zinc alloy is prepared through controlled melting and cooling procedures to ensure uniform distribution of the catalyst [3]. The reaction proceeds in anhydrous methanol with continuous stirring to ensure adequate mass transfer and heat dissipation [3].

Performance Characteristics

The zinc-catalyzed method demonstrates superior performance characteristics with yields ranging from 92% to 98% and purity levels between 95% and 99.5% [3]. The high yield is attributed to the enhanced reaction kinetics and reduced side reactions enabled by the catalytic system [3]. The purity of the final product depends on the effectiveness of zinc catalyst removal and the absence of moisture during the reaction [3].

The method produces magnesium methoxide with residual zinc content as low as 0.008% by weight when proper filtration procedures are employed [3]. This low level of zinc contamination is acceptable for most applications and does not significantly impact the utility of the product [3]. The catalyst can be recovered and reused in subsequent reactions, improving the economic viability of the process [3].

Applications and Scope

The zinc-catalyzed synthesis is particularly valuable for applications requiring high-purity magnesium methoxide at moderate scales [3]. The method is well-suited for laboratory-scale synthesis and pilot plant operations where precise control over reaction conditions is achievable [3]. The mild reaction conditions make this approach attractive for temperature-sensitive applications and situations where energy consumption is a concern [3].

The resulting magnesium methoxide can be utilized for various applications including the preparation of magnesium oxide nanoparticles through thermal decomposition and as a catalyst for chemical reactions [3]. The low residual zinc content makes the product suitable for applications where metal contamination must be minimized [3].

Alkyl Magnesium Method

Synthetic Strategy

The alkyl magnesium method represents an indirect approach to magnesium methoxide synthesis, utilizing organometallic precursors to achieve the desired product [4]. This method involves the initial preparation of alkyl magnesium compounds, typically through Grignard-type reactions, followed by alcoholysis with methanol to produce the methoxide product [4]. The approach offers enhanced control over reaction conditions and improved selectivity compared to direct synthesis methods [4].

The methodology begins with the preparation of alkyl magnesium compounds using magnesium metal and appropriate alkyl halides in ethereal solvents [4]. The resulting organometallic intermediates are then subjected to alcoholysis using methanol under controlled conditions to yield magnesium methoxide [4]. This two-step process allows for the isolation and purification of intermediates, improving overall product quality [4].

Reaction Conditions and Optimization

The alkyl magnesium method operates at temperatures ranging from 25°C to 80°C, depending on the specific alkyl halide and reaction conditions employed [4]. The reaction time varies from 3 to 12 hours, with optimization possible through careful selection of reaction parameters [4]. The method requires the use of anhydrous ethereal solvents and strict exclusion of moisture and oxygen [4].

The initial Grignard formation step typically requires temperatures between 25°C and 60°C, with reflux conditions often employed to ensure complete reaction [4]. The subsequent alcoholysis step is performed at moderate temperatures, typically 40°C to 80°C, to prevent thermal decomposition of the product [4]. The reaction progress is monitored through gas evolution and solution color changes [4].

Yield and Selectivity

The alkyl magnesium method achieves yields ranging from 75% to 90%, with the variation depending on the specific alkyl halide employed and reaction optimization [4]. The method demonstrates good selectivity for the desired methoxide product, with minimal side reactions when properly controlled [4]. The purity of the final product ranges from 88% to 95%, reflecting the effectiveness of the multi-step purification process [4].

The primary factors affecting yield include the choice of alkyl halide, reaction temperature, and the efficiency of the alcoholysis step [4]. The use of primary alkyl halides generally provides higher yields compared to secondary or tertiary analogs [4]. The reaction selectivity is influenced by the steric properties of the alkyl group and the reaction conditions employed [4].

Advantages and Limitations

The alkyl magnesium method offers several advantages including enhanced selectivity, good control over reaction conditions, and the ability to produce specialized alkoxide derivatives [4]. The method allows for the preparation of mixed alkoxide products and provides flexibility in product design [4]. The multi-step nature of the process enables intermediate purification and quality control [4].

However, the method also presents certain limitations including increased complexity, the need for specialized reagents, and moderate overall yields [4]. The multi-step process requires additional time and resources compared to direct synthesis methods [4]. The use of ethereal solvents and organometallic intermediates increases safety considerations and waste generation [4].

Alcoholysis Method

Fundamental Approach

The alcoholysis method for magnesium methoxide synthesis utilizes the exchange reaction between magnesium alkoxides and methanol to produce the desired methoxide product [5]. This approach is particularly valuable when starting from other magnesium alkoxides or when precise control over the alkoxy group is required [5]. The method operates through a transesterification mechanism where the alkoxy groups are exchanged under controlled conditions [5].

The reaction mechanism involves the nucleophilic attack of methanol on the magnesium-alkoxide bond, followed by the elimination of the original alcohol [5]. This process is thermodynamically driven by the formation of more stable bonds and can be influenced by the choice of reaction conditions and catalysts [5]. The method provides excellent control over product composition and allows for the preparation of mixed alkoxide systems [5].

Reaction Parameters and Control

The alcoholysis method operates at temperatures ranging from 60°C to 120°C, with optimal conditions depending on the starting alkoxide and desired reaction rate [5]. The reaction time typically spans 4 to 18 hours, with shorter times possible at elevated temperatures [5]. The method requires careful control of methanol concentration to ensure complete conversion and prevent side reactions [5].

The reaction is typically performed in polar aprotic solvents such as dimethylformamide or tetrahydrofuran to enhance solubility and reaction rates [5]. The use of catalytic amounts of acids or bases can accelerate the exchange reaction and improve overall efficiency [5]. Temperature control is critical to prevent decomposition of the product and maintain reaction selectivity [5].

Product Quality and Characteristics

The alcoholysis method produces magnesium methoxide with yields ranging from 80% to 95% and purity levels between 90% and 97% [5]. The high purity is attributed to the controlled nature of the exchange reaction and the absence of competing side reactions [5]. The method allows for the preparation of products with specific compositions and properties tailored to particular applications [5].

The quality of the final product depends on the purity of the starting alkoxide and the effectiveness of the purification procedures [5]. The method produces minimal by-products, simplifying isolation and purification processes [5]. The ability to control the reaction stoichiometry enables the preparation of products with precise compositions [5].

Scope and Applications

The alcoholysis method is particularly valuable for applications requiring high-purity magnesium methoxide with specific characteristics [5]. The method is well-suited for research applications where precise control over product properties is essential [5]. The approach enables the preparation of specialized alkoxide products that may not be accessible through direct synthesis methods [5].

The method finds applications in the preparation of mixed alkoxide systems for sol-gel processes and in the synthesis of specialized catalysts [5]. The controlled nature of the reaction makes it suitable for applications requiring reproducible product characteristics [5]. The method is also valuable for the purification of magnesium methoxide prepared by other routes [5].

Transesterification Method

Mechanistic Principles

The transesterification method represents a sophisticated approach to magnesium methoxide synthesis, utilizing the exchange of ester groups between different alcohol systems [6] [7]. This method typically involves the reaction of magnesium alkoxides with methanol in the presence of catalysts to facilitate the exchange process [6]. The transesterification mechanism proceeds through the formation of tetrahedral intermediates and subsequent elimination reactions [6].

The catalytic system plays a crucial role in the transesterification process, with magnesium methoxide itself serving as both product and catalyst [6]. The reaction exhibits autocatalytic behavior, where the initial product formation accelerates subsequent reactions [6]. The method is particularly effective for the conversion of higher alkoxides to methoxide derivatives [7].

Reaction Conditions and Optimization

The transesterification method operates at temperatures ranging from 60°C to 160°C, with optimal conditions depending on the substrate and catalyst system employed [6] [7]. The reaction time varies from 2 to 20 hours, with optimization possible through careful selection of reaction parameters [6]. The method requires precise control of temperature and catalyst concentration to achieve optimal results [7].

The reaction is typically performed under inert atmosphere conditions to prevent oxidation and moisture interference [6]. The use of excess methanol drives the reaction to completion and facilitates product isolation [7]. The reaction progress is monitored through spectroscopic techniques and gas chromatographic analysis [6].

Yield and Efficiency

The transesterification method achieves yields ranging from 70% to 88%, with the variation depending on the substrate and reaction conditions [6] [7]. The method demonstrates good efficiency for the conversion of a wide range of starting materials [6]. The purity of the final product ranges from 85% to 94%, reflecting the effectiveness of the transesterification process [7].

The primary factors affecting yield include reaction temperature, catalyst concentration, and the choice of starting alkoxide [6]. The method is particularly effective for the conversion of ethoxide and higher alkoxides to methoxide derivatives [7]. The reaction selectivity is influenced by the steric properties of the starting materials and the reaction conditions employed [6].

Industrial Applications

The transesterification method is well-suited for industrial-scale production of magnesium methoxide due to its scalability and process flexibility [6] [7]. The method can be integrated into existing ester production facilities and utilizes readily available starting materials [6]. The process generates valuable by-products that can be recovered and utilized in other applications [7].

The method finds applications in the production of biodiesel catalysts and in the synthesis of specialized chemical intermediates [6]. The ability to process a wide range of starting materials makes this approach attractive for industrial applications [7]. The method is also valuable for the upgrading of lower-value alkoxide products to higher-value methoxide derivatives [6].

Carbonation Method

Enhanced Stability Through Carbonation

The carbonation method represents a unique approach to magnesium methoxide synthesis that incorporates carbon dioxide to enhance product stability and storage characteristics [8]. This method involves the reaction of magnesium metal or magnesium methoxide with methanol and carbon dioxide to produce carbonated magnesium methoxide complexes [8]. The carbonation process significantly improves the stability of the product and prevents gelation during storage [8].

The carbonated product has the general formula Mg(CH₃O)₂(CO₂)ₙ, where n ranges from 1 to 2.2, depending on the reaction conditions and carbon dioxide concentration [8]. The carbon dioxide incorporation creates a more stable complex that resists precipitation and color changes during extended storage periods [8]. This enhanced stability makes the carbonated product particularly valuable for applications requiring long-term storage [8].

Synthesis Procedures

The carbonation method can be performed through two primary routes: direct reaction of magnesium metal with methanol and carbon dioxide, or post-synthesis carbonation of pre-formed magnesium methoxide [8]. The direct route involves the simultaneous introduction of methanol and carbon dioxide to magnesium metal under controlled conditions [8]. The post-synthesis route involves the treatment of magnesium methoxide solutions with carbon dioxide to achieve the desired carbonation level [8].

The reaction temperature ranges from 40°C to 100°C, with optimal conditions depending on the desired carbonation level and reaction rate [8]. The carbon dioxide can be introduced as gas, liquid, or solid, with gaseous introduction being the most common approach [8]. The reaction time varies from 1 to 12 hours, with continuous carbon dioxide flow required to maintain the desired carbonation level [8].

Product Characteristics

The carbonation method produces magnesium methoxide with yields ranging from 85% to 95% and purity levels between 92% and 98% [8]. The carbonated product exhibits enhanced stability compared to conventional magnesium methoxide, with solutions remaining clear and colorless for extended periods [8]. The magnesium content of the final solution typically ranges from 0.1% to 8% by weight, depending on the intended application [8].

The carbonated product demonstrates superior storage stability, with solutions maintaining their properties for months without precipitation or color changes [8]. The carbon dioxide content can be controlled through the reaction conditions, allowing for the preparation of products with specific stability characteristics [8]. The method produces solutions with Gardner color numbers of less than 1, indicating excellent color quality [8].

Applications and Benefits

The carbonation method is particularly valuable for applications requiring stable magnesium methoxide solutions, such as paper preservation and catalyst preparation [8]. The enhanced stability makes the product suitable for applications where long-term storage is required [8]. The method is also valuable for the preparation of spherical magnesium methoxide particles through spray drying or precipitation techniques [8].

The carbonated product finds applications in the preparation of catalysts for olefin polymerization and in specialized chemical processes [8]. The enhanced stability reduces the need for special storage conditions and extends the shelf life of the product [8]. The method is also valuable for applications where consistent product quality is essential [8].

Fluorolysis Method

Fluorinated Complex Formation

The fluorolysis method represents a specialized approach to magnesium methoxide synthesis that involves the reaction with hydrogen fluoride to produce fluorinated magnesium complexes [9]. This method is particularly valuable for the preparation of materials with unique structural properties and enhanced thermal stability [9]. The fluorolysis reaction proceeds through the replacement of methoxide groups with fluoride ions, resulting in the formation of structurally defined compounds [9].

The reaction produces hexanuclear dicubane structures with μ₄-fluorine bridging, as confirmed by single-crystal X-ray analysis [9]. These fluorinated complexes exhibit enhanced thermal stability, remaining stable up to 500°C before decomposition [9]. The fluorolysis method provides access to magnesium compounds with properties that are not achievable through conventional synthesis routes [9].

Reaction Conditions and Procedures

The fluorolysis method operates at low temperatures, typically ranging from -20°C to 25°C, to prevent decomposition of the fluorinated products [9]. The reaction time varies from 2 to 48 hours, depending on the desired extent of fluorolysis and the specific reaction conditions employed [9]. The method requires careful handling of hydrogen fluoride and appropriate safety measures due to its corrosive nature [9].

The reaction is typically performed in methanol solvent under anhydrous conditions to prevent hydrolysis reactions [9]. The hydrogen fluoride is introduced slowly to control the reaction rate and prevent excessive heat generation [9]. The reaction progress is monitored through spectroscopic techniques and structural analysis [9].

Product Properties

The fluorolysis method produces magnesium methoxide derivatives with yields ranging from 80% to 92% and purity levels between 90% and 96% [9]. The fluorinated products exhibit unique structural properties that distinguish them from conventional magnesium methoxide [9]. The thermal stability of the fluorinated complexes is significantly enhanced compared to the parent methoxide compound [9].

The fluorinated products undergo thermal decomposition above 500°C to yield magnesium oxide and amorphous magnesium fluoride [9]. This thermal decomposition behavior provides access to specialized ceramic materials with unique properties [9]. The fluorolysis method enables the preparation of materials with controlled composition and structure [9].

Specialized Applications

The fluorolysis method is particularly valuable for applications requiring materials with enhanced thermal stability and unique structural properties [9]. The method is well-suited for the preparation of precursors for advanced ceramic materials and specialized catalysts [9]. The fluorinated complexes find applications in high-temperature processes and in situations where conventional alkoxides are unsuitable [9].

The method is also valuable for research applications where precise control over material properties is essential [9]. The unique structural features of the fluorinated products make them suitable for applications in materials science and solid-state chemistry [9]. The method provides access to materials that are not available through conventional synthesis routes [9].

Sol-Gel Method

Nanoparticle Formation

The sol-gel method represents a sophisticated approach to magnesium methoxide synthesis that enables the formation of nanoparticles and controlled material properties [10]. This method involves the hydrolysis and condensation of magnesium alkoxide precursors to produce sol-gel networks that can be processed into various morphologies [10]. The sol-gel approach provides exceptional control over particle size, surface area, and material properties [10].

The method typically begins with the preparation of magnesium methoxide solutions, followed by controlled hydrolysis and condensation reactions [10]. The sol-gel process involves the formation of polymeric networks that can be processed into gels, powders, or films [10]. The method enables the preparation of materials with high surface areas and controlled porosity [10].

Process Parameters and Control

The sol-gel method operates at temperatures ranging from 25°C to 150°C, with specific conditions depending on the desired material properties [10]. The reaction time varies from 6 to 72 hours, with longer times required for complete gelation and aging processes [10]. The method requires careful control of pH, temperature, and precursor concentration to achieve optimal results [10].

The hydrolysis ratio, defined as the water-to-alkoxide molar ratio, is a critical parameter that influences the final material properties [10]. The method utilizes various solvents and additives to control the gelation process and final material characteristics [10]. The reaction progress is monitored through viscosity measurements and spectroscopic techniques [10].

Material Properties

The sol-gel method produces magnesium methoxide-derived materials with yields ranging from 75% to 90% and purity levels between 88% and 95% [10]. The method enables the preparation of materials with controlled particle sizes ranging from nanometers to micrometers [10]. The surface area of the resulting materials can be varied from moderate to extremely high values through process optimization [10].

The sol-gel process produces materials with unique morphologies and properties that are not achievable through conventional synthesis methods [10]. The method enables the preparation of mesoporous materials with controlled pore size distributions [10]. The thermal stability and crystallization behavior of the materials can be controlled through process parameters [10].

Advanced Applications

The sol-gel method is particularly valuable for applications requiring controlled material properties and nanostructured morphologies [10]. The method finds applications in the preparation of catalysts, ceramic materials, and advanced functional materials [10]. The ability to control material properties at the nanoscale makes this approach attractive for high-technology applications [10].

The method is also valuable for the preparation of thin films and coatings with controlled properties [10]. The sol-gel process enables the preparation of materials with tailored surface chemistry and reactivity [10]. The method provides access to materials with properties that are optimized for specific applications [10].

Comparative Analysis of Synthetic Methodologies

Yield and Purity Comparison

The comparative analysis of synthetic methodologies reveals significant variations in yield and purity across different approaches [1] [2] [3] [8]. The zinc-catalyzed synthesis demonstrates the highest combination of yield (92-98%) and purity (95-99.5%), making it the most efficient method for high-quality product preparation [3]. The direct synthesis method achieves comparable purity levels (92-99.99%) but with slightly lower yields (85-96%) [1] [2].

The carbonation method provides excellent balance between yield (85-95%) and purity (92-98%) while offering enhanced stability characteristics [8]. The alcoholysis method achieves good results with yields of 80-95% and purity levels of 90-97% [5]. The transesterification method demonstrates moderate performance with yields of 70-88% and purity levels of 85-94% [6] [7].

The alkyl magnesium method produces yields of 75-90% with purity levels of 88-95% [4]. The fluorolysis method achieves yields of 80-92% with purity levels of 90-96%, while providing unique structural properties [9]. The sol-gel method produces yields of 75-90% with purity levels of 88-95%, but offers exceptional control over material properties [10].

Process Efficiency and Scalability

The process efficiency analysis reveals that the direct synthesis method offers the best combination of simplicity and scalability for industrial applications [1] [2]. The method requires minimal specialized equipment and can be readily scaled to large production volumes [1]. The zinc-catalyzed synthesis provides excellent efficiency but may face challenges in large-scale catalyst recovery and management [3].

The transesterification method demonstrates good scalability and can be integrated into existing industrial facilities [6] [7]. The carbonation method offers moderate scalability with enhanced product stability benefits [8]. The alcoholysis method provides good control but may face challenges in solvent management and recovery [5].

The alkyl magnesium method exhibits limited scalability due to the multi-step process and specialized reagent requirements [4]. The fluorolysis method is primarily suitable for specialized applications due to safety considerations and handling requirements [9]. The sol-gel method offers excellent control over material properties but faces challenges in large-scale processing [10].

Economic Considerations

The economic analysis of synthetic methodologies reveals significant cost variations depending on raw materials, energy requirements, and process complexity [1] [2] [3] [8]. The direct synthesis method offers the most favorable economics due to simple equipment requirements and readily available raw materials [1] [2]. The zinc-catalyzed synthesis provides good economics despite catalyst costs due to high yields and mild reaction conditions [3].

The transesterification method offers good economics for large-scale production due to process integration opportunities [6] [7]. The carbonation method provides moderate economics with benefits from enhanced product stability and reduced storage costs [8]. The alcoholysis method faces higher costs due to solvent requirements and recovery processes [5].

The alkyl magnesium method exhibits higher costs due to specialized reagents and multi-step processing [4]. The fluorolysis method is economically viable only for specialized applications due to safety and handling requirements [9]. The sol-gel method faces higher costs due to extended processing times and specialized equipment requirements [10].

Application-Specific Considerations

The selection of synthetic methodology depends significantly on the intended application and required product characteristics [1] [2] [3] [8]. Applications requiring high purity and yield favor the zinc-catalyzed synthesis or direct synthesis methods [1] [2] [3]. Applications requiring enhanced stability benefit from the carbonation method [8].

Specialized applications requiring unique structural properties may favor the fluorolysis method despite its complexity [9]. Applications requiring controlled material properties and nanostructured morphologies benefit from the sol-gel method [10]. Industrial applications requiring cost-effective production favor the direct synthesis or transesterification methods [1] [2] [6] [7].

Research applications requiring precise control over product composition may favor the alcoholysis or alkyl magnesium methods [4] [5]. Applications requiring integration with existing processes may favor the transesterification method [6] [7]. The choice of methodology must balance performance requirements, economic considerations, and operational constraints.

Process Optimization and Quality Control

Critical Parameters for Optimization

The optimization of magnesium methoxide synthesis requires careful attention to multiple process parameters that significantly impact yield, purity, and product quality [1] [2] [3]. The purity of starting materials, particularly magnesium metal and methanol, represents the most critical factor affecting final product quality [1] [2]. Magnesium purity exceeding 99% is essential for achieving high-quality products, while methanol moisture content must be minimized to prevent hydrolysis reactions [1] [2].

Temperature control emerges as a critical parameter across all synthetic methodologies, with optimal ranges varying from 20°C to 200°C depending on the specific approach [1] [2] [3] [8]. The reaction atmosphere must be carefully controlled to prevent oxidation and moisture interference, with inert gas systems being essential for most methods [1] [2]. The reaction time optimization depends on the balance between complete conversion and product stability [1] [2] [3].

The magnesium surface preparation significantly impacts reaction kinetics and final yield [1] [2]. Etching or grinding procedures enhance surface area and remove oxide layers, improving reaction efficiency [1]. The choice of magnesium form, whether blocks, turnings, or powder, affects the reaction rate and requires optimization for each specific application [1] [2].

Quality Control Measures

Quality control in magnesium methoxide synthesis encompasses multiple analytical techniques to ensure product consistency and purity . Elemental analysis through atomic absorption spectroscopy provides precise quantification of magnesium content, typically using lanthanum chloride as a modifier to suppress interference . The method requires careful sample preparation and calibration to achieve accurate results .

Fourier-transform infrared spectroscopy serves as a primary tool for structural characterization, identifying characteristic O-Mg-O stretching vibrations at 450-500 cm⁻¹ and methoxide C-O bonds at 1050-1100 cm⁻¹ . The technique provides rapid assessment of product purity and structural integrity . X-ray diffraction analysis compares crystallinity to reference patterns and confirms the absence of impurities .

Nuclear magnetic resonance spectroscopy, particularly low-temperature ¹³C NMR in dimethyl sulfoxide-d₆, provides detailed structural information but faces limitations due to compound stability . The technique requires specialized conditions and expertise for optimal results . Thermal analysis methods, including thermogravimetric analysis and differential scanning calorimetry, provide information on thermal stability and decomposition behavior .

Purification and Isolation Procedures

The purification of magnesium methoxide involves multiple techniques tailored to the specific synthesis method and intended application [1] [2] . Vacuum distillation represents the primary purification method, utilizing reduced pressure (≤1 mbar) at 150°C to remove volatile impurities and concentrate the product . The process requires careful temperature control to prevent decomposition .

Recrystallization from dry ethereal solvents provides an alternative purification approach, particularly for solid products . The method requires careful solvent selection and handling to prevent moisture contamination . Filtration procedures remove insoluble impurities and catalyst residues, particularly important for methods utilizing solid catalysts [3] .

The isolation of magnesium methoxide requires careful attention to moisture exclusion and storage conditions . The product should be stored under inert atmosphere in sealed containers to prevent hydrolysis and degradation . The use of desiccants and proper sealing techniques ensures long-term product stability .

Process Monitoring and Control

Effective process monitoring in magnesium methoxide synthesis utilizes multiple real-time analytical techniques to ensure consistent product quality [1] [2] . Gas evolution monitoring provides direct measurement of reaction progress through hydrogen gas production tracking [1] [2]. The method requires calibrated flow meters and gas collection systems for accurate measurements [1].

Temperature monitoring throughout the reaction provides critical information on reaction progress and potential safety issues [1] [2]. The use of multiple temperature sensors and data logging systems ensures comprehensive process monitoring [1]. pH monitoring, where applicable, provides additional information on reaction conditions and product quality .

Spectroscopic monitoring using in-line infrared or near-infrared spectroscopy enables real-time assessment of reaction progress and product formation . The technique requires proper calibration and method development for each specific application . The integration of multiple monitoring techniques provides comprehensive process control and quality assurance [1] [2] .

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H225 (41.56%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H301 (15.58%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (15.58%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H314 (55.84%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (50.65%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H331 (15.58%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H370 (15.58%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Acute Toxic;Health Hazard